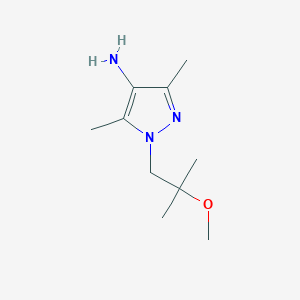![molecular formula C9H18N2O2 B13079598 2-[(Azetidin-3-yloxy)methyl]-4-methylmorpholine](/img/structure/B13079598.png)
2-[(Azetidin-3-yloxy)methyl]-4-methylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Azetidin-3-yloxy)methyl]-4-methylmorpholine is a heterocyclic compound that contains both azetidine and morpholine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Azetidin-3-yloxy)methyl]-4-methylmorpholine typically involves the reaction of azetidine derivatives with morpholine derivatives under specific conditions. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Azetidin-3-yloxy)methyl]-4-methylmorpholine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-[(Azetidin-3-yloxy)methyl]-4-methylmorpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[(Azetidin-3-yloxy)methyl]-4-methylmorpholine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to alterations in their activity. This can result in various biological effects, such as inhibition of microbial growth or modulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Azetidin-3-yloxy)-5-methyl-1,2-oxazole: This compound shares the azetidine moiety but differs in the presence of an oxazole ring instead of a morpholine ring.
2-((Azetidin-3-yloxy)methyl)-4-methylmorpholine: Another similar compound with slight variations in the substituents attached to the azetidine and morpholine rings.
Uniqueness
2-[(Azetidin-3-yloxy)methyl]-4-methylmorpholine is unique due to its specific combination of azetidine and morpholine rings, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H18N2O2 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
2-(azetidin-3-yloxymethyl)-4-methylmorpholine |
InChI |
InChI=1S/C9H18N2O2/c1-11-2-3-12-9(6-11)7-13-8-4-10-5-8/h8-10H,2-7H2,1H3 |
InChI-Schlüssel |
ORHILNQRUCQIEU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCOC(C1)COC2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-(2-Methyl-6-(3-methylisoxazol-5-yl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B13079516.png)



![5-(tert-Butoxycarbonyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B13079533.png)





![7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one](/img/structure/B13079581.png)



